

Mass Spectrometry Analysis of N-(4-Bromo-2-nitrophenyl)acetamide: A Comparative Guide

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Compound of Interest

Compound Name: *N-(4-Bromo-2-nitrophenyl)acetamide*

Cat. No.: *B182543*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of **N-(4-Bromo-2-nitrophenyl)acetamide**. It includes detailed experimental data, protocols, and visualizations to support your analytical workflow.

Executive Summary

N-(4-Bromo-2-nitrophenyl)acetamide is a substituted acetanilide with applications in chemical synthesis and potentially in drug discovery. Accurate characterization of this molecule is crucial for quality control and downstream applications. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers high sensitivity and detailed structural information, making it a primary technique for the analysis of this compound. This guide presents the electron ionization (EI) mass spectrometry data for **N-(4-Bromo-2-nitrophenyl)acetamide**, a proposed fragmentation pathway, and a comparison with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Mass Spectrometry Data for N-(4-Bromo-2-nitrophenyl)acetamide

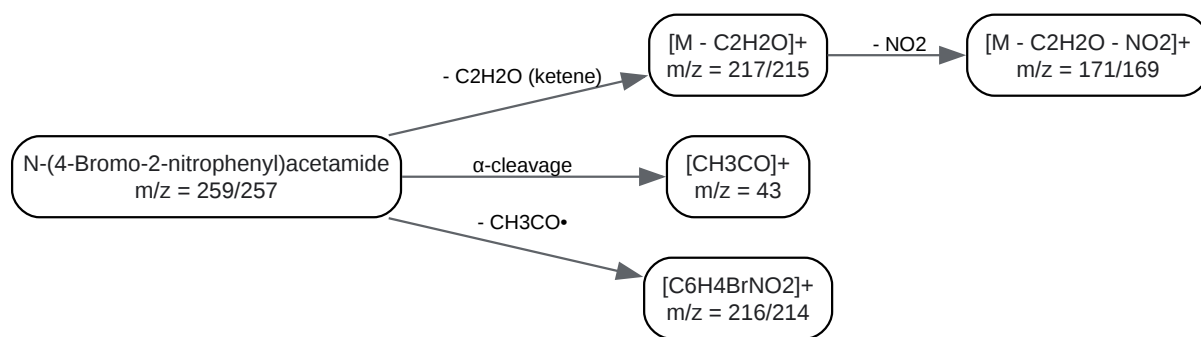
The mass spectrum of **N-(4-Bromo-2-nitrophenyl)acetamide** provides a unique fingerprint for its identification. The key mass-to-charge ratio (m/z) peaks and their relative intensities are summarized below.

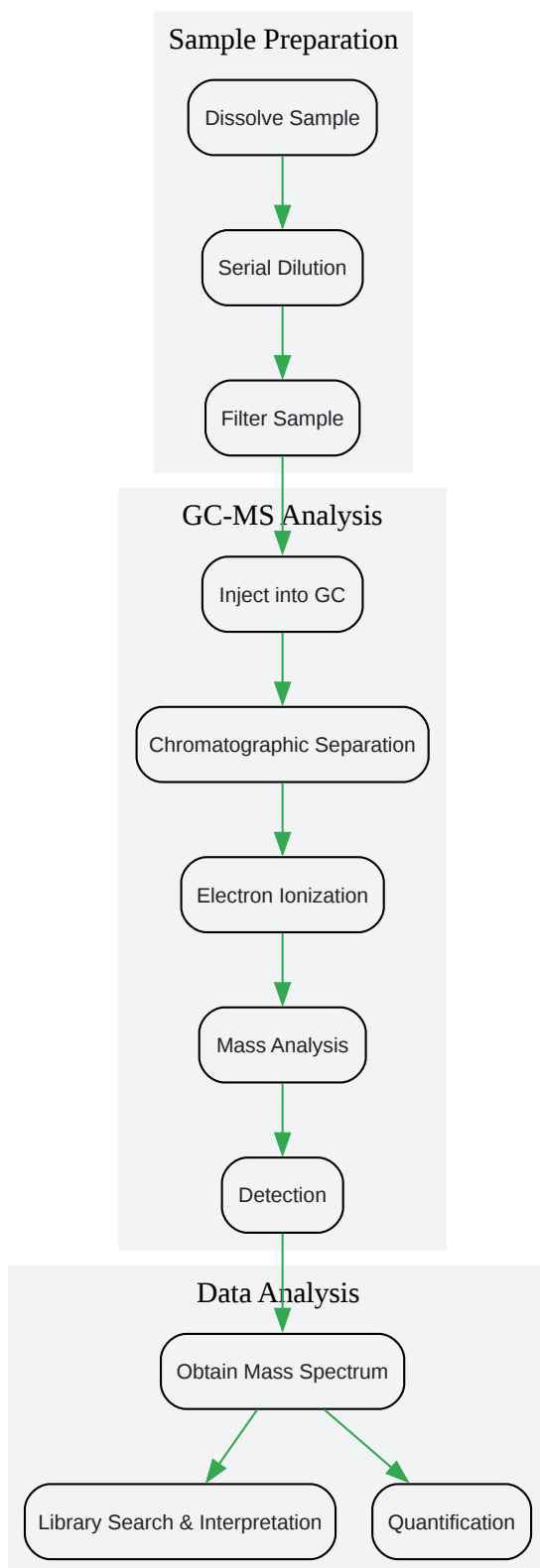
Property	Value	Source
Molecular Formula	C8H7BrN2O3	PubChem[1]
Molecular Weight	259.06 g/mol	PubChem[1]
Exact Mass	257.96400 Da	PubChem[1]
Key Mass Spectrum Peaks (m/z)	Relative Intensity	Proposed Fragment
259/257 (M ⁺)	Moderate	Molecular Ion
217/215	High	[M - C2H2O] ⁺
199/197	Moderate	[M - C2H2O - H2O] ⁺
171/169	Low	[M - C2H2O - NO2] ⁺
118	Moderate	[C6H3Br] ⁺
92	Moderate	[C6H4O] ⁺
43	High (Base Peak)	[CH3CO] ⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Proposed Fragmentation Pathway

The fragmentation of **N-(4-Bromo-2-nitrophenyl)acetamide** under electron ionization (EI) can be rationalized by the following pathway. The initial ionization event forms the molecular ion (M⁺). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.





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References

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
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